![molecular formula C17H16ClN5O B2446306 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-70-9](/img/no-structure.png)
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
- Triazole Derivatives and Their Pharmacological Properties : Triazole derivatives have been identified to possess valuable pharmacological properties, including anti-convulsive activity. They are useful in the treatment of conditions such as epilepsy, tension, and agitation, showcasing their potential in neuroscience and pharmacology research. Notably, specific triazole compounds have been synthesized for their medicinal applications, demonstrating the chemical class's versatility in drug development (Shelton, 1981).
Chemical Synthesis and Applications
- Triazole-Based Scaffolds for Peptidomimetics : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives emphasizes the role of triazole-based scaffolds in creating peptidomimetics or biologically active compounds. Such compounds are significant in medicinal chemistry, offering a platform for developing new therapeutic agents. A methodology involving ruthenium-catalyzed cycloaddition has been developed to produce these amino acids, highlighting advancements in synthetic chemistry for pharmaceutical research (Ferrini et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,4-dimethylphenyl isocyanate to form the intermediate N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "3-chloroaniline", "3,4-dimethylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3-chloroaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea.", "Step 2: Dissolve N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea in a suitable solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to form the desired product, 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 4: Isolate the product by filtration or other suitable methods and purify it by recrystallization or other suitable methods." ] } | |
Numéro CAS |
1105199-70-9 |
Formule moléculaire |
C17H16ClN5O |
Poids moléculaire |
341.8 |
Nom IUPAC |
5-(3-chloroanilino)-N-(3,4-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
Clé InChI |
KEJQFINPGXMOMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2446225.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2446226.png)
![2-[(2-Iodoethyl)sulfanyl]-2-methylpropane](/img/structure/B2446227.png)
![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)
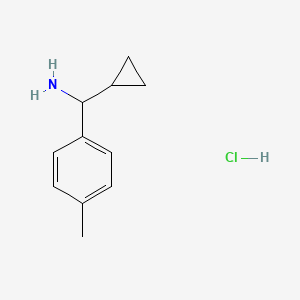
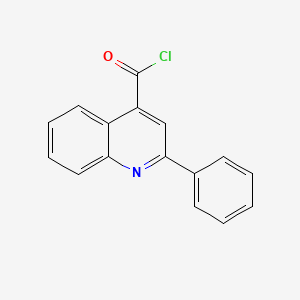
![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)
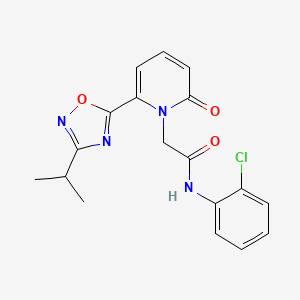
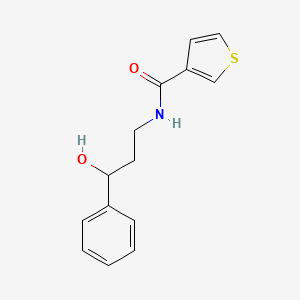
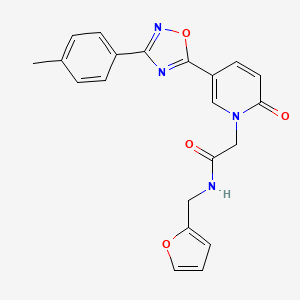
![(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2446244.png)
![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
